molecular formula C10H7BrClNO B1438410 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole CAS No. 1094382-35-0

5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole

Cat. No. B1438410
M. Wt: 272.52 g/mol
InChI Key: DSKOVLHBUFQRFV-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in various applications.



Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure.



Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.


Scientific Research Applications

Catalytic Synthesis and Versatility

The compound 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole, as part of the 1,3-oxazole class, is recognized for its versatility in various scientific fields. The 1,3-oxazole ring system is distinctive, containing nitrogen and oxygen, and is known for its widespread applications in medicinal, pharmaceutical, agrochemical, and material sciences. Notably, 1,3-oxazole and its derivatives are integral in the synthesis of various potent molecules, showcasing their broad utility and versatility. This has led to an increase in research exploring the synthetic methodologies and applications of substituted 1,3-oxazole derivatives (Shinde et al., 2022).

Pharmaceutical and Biological Potentials

The oxazole scaffold, of which 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole is a part, has been extensively studied for its pharmaceutical potentials. The structural flexibility of oxazoles allows for various molecular target interactions, contributing to their use in designing therapeutic agents. Oxazole derivatives are known for their wide range of pharmacological profiles, including anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory properties. These derivatives, due to their broad spectrum of pharmacological activities, are a focus for the development of new therapeutic agents (Kaur et al., 2018).

Application in Catalysis and Synthesis

The 1,3-oxazole derivatives are crucial in catalysis and synthesis. The paper by Abdurakhmanova et al. (2018) systematizes the methods for synthesizing phosphorylated 1,3-azoles and discusses their chemical and biological properties. This highlights the importance of such compounds in creating complex natural molecules and synthetic drugs, indicating the potential role of 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole in similar catalytic and synthetic processes (Abdurakhmanova et al., 2018).

Contributions to Material Sciences

In the realm of material sciences, the application of oxazole derivatives, including 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole, is quite significant. Salimgareeva and Kolesov (2005) discuss the use of 1,3-oxazole derivatives in the development of plastic scintillators based on polymethyl methacrylate. These scintillators utilize various luminescent dyes, showcasing the role of oxazole derivatives in enhancing material properties like scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage (Salimgareeva & Kolesov, 2005).

Safety And Hazards

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Future Directions

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Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a comprehensive analysis, you may need to consult multiple sources or databases, or perform experimental studies. Always ensure to follow safety guidelines when handling chemical substances.


properties

IUPAC Name

5-(3-bromophenyl)-2-(chloromethyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c11-8-3-1-2-7(4-8)9-6-13-10(5-12)14-9/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKOVLHBUFQRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole
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5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole
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5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole
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5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole
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5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole
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5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole

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